molecular formula C21H14Cl2FN3O2S B5046369 2,4-dichloro-N-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamothioyl]benzamide

2,4-dichloro-N-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamothioyl]benzamide

Cat. No.: B5046369
M. Wt: 462.3 g/mol
InChI Key: WOKMLILFPSJJTN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C21H14Cl2FN3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamothioyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Amination: The resulting 2-fluorobenzoyl chloride is then reacted with 3-aminophenylthiourea to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups and overall structure.

    Hydrolysis: The amide and thioamide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups.

Scientific Research Applications

2,4-dichloro-N-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 2,4-dichloro-N-(3-{[(4-fluorobenzoyl)carbamothioyl]amino}phenyl)benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamothioyl]benzamide is unique due to the presence of both dichloro and fluorobenzoyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2FN3O2S/c22-12-8-9-15(17(23)10-12)19(28)27-21(30)26-14-5-3-4-13(11-14)25-20(29)16-6-1-2-7-18(16)24/h1-11H,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKMLILFPSJJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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